molecular formula C9H7FO2 B1611692 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde CAS No. 245762-36-1

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

Cat. No. B1611692
M. Wt: 166.15 g/mol
InChI Key: PSKHGYXPIDMLIX-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a chemical compound with the molecular formula C9H7FO212. It has a molecular weight of 166.15 g/mol1. This compound is used for research and development purposes2.



Synthesis Analysis

The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is not explicitly mentioned in the search results. However, benzofuran derivatives have been synthesized using various methods, including microwave-assisted synthesis3. More specific information about the synthesis of this compound may be found in specialized literature or patent databases.



Molecular Structure Analysis

The InChI code for 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is 1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H21. This indicates the molecular structure of the compound. The compound contains a benzofuran ring, which is a saturated five-membered oxygen heterocycle fused with a benzene ring4.



Chemical Reactions Analysis

Specific chemical reactions involving 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde are not provided in the search results. However, benzofuran derivatives are known to participate in various chemical reactions, including transition-metal catalyzed coupling reactions5.



Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a pale-yellow to yellow-brown solid1. It should be stored at a temperature of 2-8°C1. The purity of the compound is 95%1.


Scientific Research Applications

Organic Synthesis and Catalysis

Pharmaceutical and Biomedical Applications

  • Fluorobenzoyl Protective Groups in Glycopeptide Synthesis : The use of fluorobenzoyl protective groups, potentially derivable from compounds like 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde, has been investigated in the synthesis of glycopeptides. These groups have shown to suppress beta-elimination of O-linked carbohydrates, offering advantages in glycosidic bond formation and glycopeptide synthesis with improved yields and stereoselectivity (Sjölin & Kihlberg, 2001).

  • Antitumor Properties : Compounds related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This underscores the potential of such compounds in the development of new anticancer drugs (Mortimer et al., 2006).

Future Directions

The future directions for the use of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde are not explicitly mentioned in the search results. However, given the biological activities of benzofuran derivatives, this compound could potentially be used in the development of new pharmaceuticals5. Further research and development are needed to explore this potential.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKHGYXPIDMLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573072
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

CAS RN

245762-36-1
Record name 5-Fluoro-2,3-dihydro-7-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245762-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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